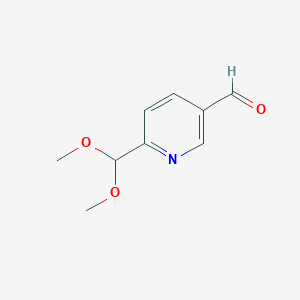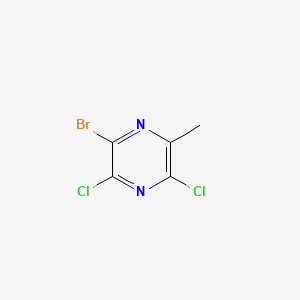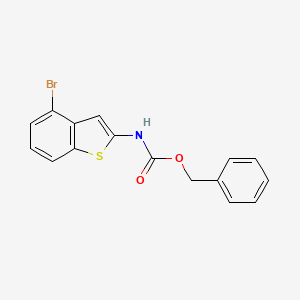![molecular formula C13H14BrNO2S B8205051 tert-Butyl (5-bromobenzo[b]thiophen-2-yl)carbamate](/img/structure/B8205051.png)
tert-Butyl (5-bromobenzo[b]thiophen-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-bromobenzo[b]thiophen-2-yl)carbamate: is a chemical compound with the molecular formula C13H14BrNO2S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and benzene rings. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromobenzo[b]thiophen-2-yl)carbamate typically involves the bromination of benzo[b]thiophene followed by the introduction of a tert-butyl carbamate group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The tert-butyl carbamate group is then introduced using tert-butyl chloroformate and a base such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (5-bromobenzo[b]thiophen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the thiophene ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Products include azides, thiols, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated compounds and altered thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-Butyl (5-bromobenzo[b]thiophen-2-yl)carbamate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules that can interact with biological targets .
Industry: In the industrial sector, this compound is used in the development of new materials and as a reagent in chemical manufacturing processes. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of tert-Butyl (5-bromobenzo[b]thiophen-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, leading to biological effects. The compound can inhibit enzyme activity or modulate receptor function, depending on its structure and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (5-chlorobenzo[b]thiophen-2-yl)carbamate
- tert-Butyl (5-fluorobenzo[b]thiophen-2-yl)carbamate
- tert-Butyl (5-iodobenzo[b]thiophen-2-yl)carbamate
Comparison: tert-Butyl (5-bromobenzo[b]thiophen-2-yl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications .
Eigenschaften
IUPAC Name |
tert-butyl N-(5-bromo-1-benzothiophen-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2S/c1-13(2,3)17-12(16)15-11-7-8-6-9(14)4-5-10(8)18-11/h4-7H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADERWBVURWUMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(S1)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Dimethylethyl(3S)-3-{[(trifluoroacetyl)amino]methyl}-1-pyrrolidinecarboxylate](/img/structure/B8204989.png)



![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitrophenoxy)pyrrolidine-2-carboxylic acid](/img/structure/B8205013.png)
![(4-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylphenyl)boronic acid](/img/structure/B8205018.png)


![5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8205045.png)
![Phenylmethyl N-(5-bromobenzo[b]thien-2-yl)carbamate](/img/structure/B8205049.png)



